

# Navigating Ceftolozane Sulfate Susceptibility Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane Sulfate |           |
| Cat. No.:            | B606592             | Get Quote |

#### For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the refinement of **ceftolozane sulfate** susceptibility testing breakpoints. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and the latest breakpoint data from key regulatory bodies to ensure accuracy and consistency in your laboratory's results.

## Frequently Asked Questions (FAQs)

Q1: Where can I find the most current clinical breakpoints for Ceftolozane/tazobactam?

A1: The most current clinical breakpoints are published by the Clinical and Laboratory Standards Institute (CLSI) in the M100 document, 35th Edition (M100-Ed35), and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in their breakpoint tables, version 15.0, both valid for 2025.[1] It is crucial to ensure your laboratory is referencing these latest versions to maintain accuracy in susceptibility reporting.

Q2: What are the primary resistance mechanisms that can affect Ceftolozane/tazobactam susceptibility results?

A2: The primary mechanisms of resistance to ceftolozane/tazobactam, particularly in Pseudomonas aeruginosa, involve the production of extended-spectrum β-lactamases (ESBLs)



and carbapenemases. Additionally, mutations in the AmpC  $\beta$ -lactamase, leading to its overexpression, can also confer resistance.

Q3: We are observing inconsistent MIC results for our quality control strains. What could be the cause?

A3: Inconsistent quality control (QC) results can stem from several factors. Ensure that you are using the recommended QC strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853. Verify the integrity of your testing materials, including the age and storage conditions of your antibiotic disks or MIC panels and the quality of your Mueller-Hinton agar. Procedural errors, such as incorrect inoculum preparation or incubation conditions, are also common culprits.

Q4: Can I use disk diffusion for Ceftolozane/tazobactam susceptibility testing?

A4: Yes, disk diffusion is a valid method for determining the susceptibility of bacteria to ceftolozane/tazobactam. However, it is imperative to use the zone diameter breakpoints specified in the latest CLSI M100 or EUCAST documents. MIC-based methods, such as broth microdilution or gradient strips, are also widely used and provide a quantitative measure of susceptibility.

### **Data Presentation: Clinical Breakpoints**

The following tables summarize the 2025 clinical breakpoints for ceftolozane/tazobactam from CLSI and EUCAST.

Table 1: CLSI Clinical Breakpoints for Ceftolozane/tazobactam (M100-Ed35)

| Organism               | MIC (μg/mL) Interpretive<br>Criteria | Zone Diameter (mm)<br>Interpretive Criteria |
|------------------------|--------------------------------------|---------------------------------------------|
| S                      | 1                                    |                                             |
| Enterobacterales       | ≤2/4                                 | 4/4                                         |
| Pseudomonas aeruginosa | ≤4/4                                 | 8/4                                         |
| Haemophilus influenzae | ≤1/4                                 | -                                           |



Tazobactam concentration is fixed at 4  $\mu g/mL$ . S = Susceptible, I = Intermediate, R = Resistant

Table 2: EUCAST Clinical Breakpoints for Ceftolozane/tazobactam (v 15.0)

| Organism               | MIC (μg/mL) Interpretive<br>Criteria | Zone Diameter (mm)<br>Interpretive Criteria |
|------------------------|--------------------------------------|---------------------------------------------|
| S                      | 1                                    |                                             |
| Enterobacterales       | ≤1                                   | >1                                          |
| Pseudomonas aeruginosa | ≤4                                   | >4                                          |
| Haemophilus influenzae | ≤0.5                                 | >0.5                                        |

Tazobactam concentration is fixed at 4  $\mu$ g/mL. S = Susceptible, I = Susceptible, Increased Exposure, R = Resistant

## **Troubleshooting Guide**



| Issue Observed                                                                      | Potential Cause(s)                                                                                                                           | Recommended Action(s)                                                                                                                                                                                   |
|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No zone of inhibition or growth up to the highest MIC concentration for QC strains. | Inactive antibiotic in disks or panels. 2. Heavily resistant QC strain variant. 3. Incorrect QC strain used.                                 | 1. Use a new lot of antibiotic disks/panels and re-test. 2. Obtain a fresh, certified QC strain. 3. Verify the identity and ATCC number of the QC strain.                                               |
| Zone sizes or MIC values are consistently too large or too small for QC strains.    | 1. Inoculum density is too low or too high. 2. Incorrect incubation temperature or duration. 3. Improper depth or pH of Mueller-Hinton agar. | 1. Ensure inoculum is prepared to a 0.5 McFarland standard. 2. Verify incubator is calibrated to 35°C ± 2°C and incubate for 16-20 hours. 3. Confirm agar depth is 4mm and pH is between 7.2 and 7.4.   |
| Discrepancies between disk diffusion and MIC results.                               | Method-specific errors. 2.  Organism may have a resistance mechanism with borderline expression.                                             | 1. Review the standard operating procedures for both methods. 2. For critical isolates, confirm results with a reference method (broth microdilution). Consider molecular testing for resistance genes. |
| "Skipped wells" or colonies within the zone of inhibition.                          | Mixed or contaminated culture. 2. Presence of a resistant subpopulation.                                                                     | 1. Re-isolate the organism to ensure a pure culture and repeat the test. 2. Report the MIC or zone based on the resistant growth. Document the observation.                                             |

# Experimental Protocols Broth Microdilution MIC Testing



## Troubleshooting & Optimization

Check Availability & Pricing

This protocol is a condensed guide based on the CLSI M07 standard for determining the Minimum Inhibitory Concentration (MIC) of ceftolozane/tazobactam.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. labhub.itg.be [labhub.itg.be]
- To cite this document: BenchChem. [Navigating Ceftolozane Sulfate Susceptibility Testing: A
  Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606592#refinement-of-ceftolozane-sulfate-susceptibility-testing-breakpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com